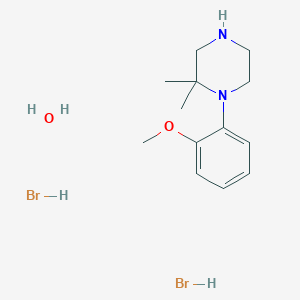

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a chemical compound with a piperazine moiety. Piperazines are important due to their many pharmacological properties . The compound is related to 1-(2-Methoxyphenyl)piperazine, which is a product that can be found in laboratories and chemical industries .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis route for 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is not available in the retrieved information.Aplicaciones Científicas De Investigación

Neuroreceptor Imaging

This compound has been utilized in the synthesis of macrocyclic appended piperazines for 5-HT1A neuroreceptor imaging . The visualization of these receptors is crucial for managing and treating neurological disorders. The compound forms metal complexes with Gd3+, Eu3+, and Ga3+ that serve as brain imaging agents for modalities like PET, SPECT, or MRI .

Radiopharmaceuticals

As part of radiopharmaceutical development, the compound is involved in the synthesis of ligands that bind to CNS receptors in vivo. This is significant for understanding the pathophysiology of various neurological and psychiatric disorders, aiding in their diagnosis and treatment .

Molecular Modelling

The compound is used in molecular modelling studies, particularly in homology modelling and docking studies. These studies are essential for designing drugs that target specific receptors in the central nervous system, such as the 5-HT1A receptor .

Synthesis of Functionalized Compounds

It serves as a precursor in the synthesis of functionalized compounds. For instance, it’s used to prepare cyclic amine substituted Tröger’s base derivatives and functionalized bis(mercaptoimidazolyl)borates, which have applications in chemical biology .

Organic Electronics

Derivatives of this compound have been researched for their potential in organic electronics. They have been used to achieve high conductivity in coevaporated thin films, which is promising for various organic electronic devices .

Chemical Biology & Medicinal Chemistry

In medicinal chemistry, the compound is a key intermediate for the development of new therapeutic agents. Its versatility allows for the creation of a wide range of bioactive molecules with potential applications in disease treatment .

Direcciones Futuras

The future directions for research on this compound could include elucidating its specific synthesis route, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Further studies could also explore its potential applications in various fields, such as pharmaceuticals, due to the pharmacological properties of piperazine derivatives .

Mecanismo De Acción

Target of Action

It is known that the compound is a precursor in the synthesis of urapidil , an antihypertensive drug. Urapidil acts as an α-blocker and a 5HT-1A receptor agonist . The α-blocker activity results in the lowering of peripheral blood pressure without affecting the heart rate or intracranial blood pressure . The activation of the 5HT-1A receptor results in central antihypertensive activity .

Mode of Action

Urapidil, for instance, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

As a precursor to urapidil, it may be involved in the regulation of blood pressure through the α-blocker and 5ht-1a receptor agonist activities of urapidil .

Pharmacokinetics

Urapidil has a rapid onset of action and is used in various dosage forms including injections, oral capsules, and eye drops .

Result of Action

As a precursor to urapidil, it may contribute to the lowering of peripheral blood pressure and central antihypertensive activity of urapidil .

Action Environment

It’s worth noting that the synthesis of urapidil from this compound involves a reaction catalyzed by yb(otf)3 in acetonitrile , suggesting that the reaction environment can influence the efficiency of the synthesis process.

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-2,2-dimethylpiperazine;hydrate;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2BrH.H2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3;;;/h4-7,14H,8-10H2,1-3H3;2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXFNLMXTHMAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C2=CC=CC=C2OC)C.O.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)